molecular formula C16H20F3NO2 B3018683 N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1351649-57-4

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B3018683
CAS No.: 1351649-57-4
M. Wt: 315.336
InChI Key: HBDZDKIJYORPCC-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H20F3NO2 and its molecular weight is 315.336. The purity is usually 95%.
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Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20F3NO2
  • Molecular Weight : 315.336 g/mol
  • CAS Number : 1351649-57-4
  • Purity : Typically around 95%

The compound features a trifluoromethyl group, which enhances its electrophilic character, and a cyclohexyl-2-hydroxyethyl substituent that may contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as:

  • Progesterone Receptors : Its structural characteristics indicate potential as a nonsteroidal progesterone receptor antagonist. This activity is relevant for treating conditions like uterine leiomyoma, endometriosis, and certain breast cancers.

Case Studies and Research Findings

  • Anticancer Activity :
    • Similar compounds have been studied for their anticancer properties. For instance, the related compound N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide has shown significant binding affinity towards progesterone receptors, suggesting that this compound may exhibit similar properties.
    • In vitro studies on related compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this class of compounds could be explored further for anticancer applications.
  • Chemical Reactivity :
    • The trifluoromethyl group enhances the electrophilic nature of the aromatic ring in the compound, making it susceptible to electrophilic aromatic substitution reactions. This property can be exploited in synthetic pathways to develop more complex derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-phenoxyphenyl)benzenesulfonamideContains phenoxy and benzenesulfonamide groupsPotent nonsteroidal progesterone receptor antagonist
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamideSimilar cyclohexyl and hydroxyethyl groupsDistinct electronic properties due to trifluoromethoxy group
This compound Trifluoromethyl and hydroxyethyl substituentsPotentially different biological activities due to lack of sulfonamide functionality

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c17-16(18,19)13-8-4-7-12(9-13)15(22)20-10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZDKIJYORPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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